5-[benzyl(methyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzyl(methyl)amino group, a dimethoxyphenyl group, and an oxazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the benzyl(methyl)amino group: This step often involves a nucleophilic substitution reaction where a benzyl(methyl)amine reacts with a suitable electrophile.
Attachment of the dimethoxyphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the nitro groups, if present, converting them into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, altering its chemical and biological properties.
Scientific Research Applications
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-THIAZOLE-4-CARBONITRILE: This compound is similar in structure but contains a thiazole ring instead of an oxazole ring.
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-IMIDAZOLE-4-CARBONITRILE: This compound features an imidazole ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and the oxazole ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-25(15-17-7-5-4-6-8-17)22-18(14-23)24-21(28-22)12-10-16-9-11-19(26-2)20(13-16)27-3/h4-13H,15H2,1-3H3/b12-10+ |
InChI Key |
FGWNZFQGCMVLGR-ZRDIBKRKSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC)C#N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C=CC3=CC(=C(C=C3)OC)OC)C#N |
Origin of Product |
United States |
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